N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a pyrazole ring
Preparation Methods
The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps. One common synthetic route includes the condensation of 2-amino-3-ethoxycarbonylthiophenes with lactams in the presence of phosphorus oxychloride . This reaction forms the thieno[2,3-d]pyrimidine core, which is then further functionalized to introduce the pyrazole ring and other substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the thieno[2,3-d]pyrimidine core.
Condensation: It can also participate in condensation reactions with aldehydes and ketones to form new derivatives.
Scientific Research Applications
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: This compound is a potent inhibitor of purine nucleoside phosphorylase and has immunosuppressive properties.
5-methyl-4-oxo-2-thiothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound is known for its biological activities, including fungicidal and bactericidal properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions.
Properties
Molecular Formula |
C13H13N5O2S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O2S/c1-7-6-9-12(21-7)14-8(2)18(13(9)20)16-11(19)10-4-5-17(3)15-10/h4-6H,1-3H3,(H,16,19) |
InChI Key |
OZRNWBUGSQIMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3)C)C |
Origin of Product |
United States |
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